Benzyl 2-(dimethylamino)-3-hydroxyprop-2-enoate
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Overview
Description
Benzyl 2-(dimethylamino)-3-hydroxyprop-2-enoate is an organic compound that features a benzyl group attached to a 2-(dimethylamino)-3-hydroxyprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(dimethylamino)-3-hydroxyprop-2-enoate typically involves the esterification of benzyl alcohol with 2-(dimethylamino)-3-hydroxyprop-2-enoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(dimethylamino)-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(dimethylamino)-3-hydroxyprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Benzyl 2-(dimethylamino)-4’-morpholinobutyrophenone: This compound shares a similar benzyl and dimethylamino structure but differs in its additional morpholine and butyrophenone groups.
2-(Dimethylamino)-1-(4-morpholinophenyl)-2-benzyl-1-butanone: Another related compound with a similar core structure but different functional groups.
Uniqueness: Benzyl 2-(dimethylamino)-3-hydroxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
62004-81-3 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl 2-(dimethylamino)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-13(2)11(8-14)12(15)16-9-10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3 |
InChI Key |
MMYWLWZHOIORNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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